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Compound of Interest

Compound Name:
2-[(4-Methylphenyl)sulfanyl]acetic

acid

Cat. No.: B1581168 Get Quote

2-[(4-Methylphenyl)sulfanyl]acetic acid is an organic molecule featuring a p-tolyl group

linked to an acetic acid moiety through a flexible thioether bridge. The interplay between the

rigid aromatic ring and the hydrogen-bonding capability of the carboxylic acid group makes it

an excellent candidate for forming well-defined crystalline structures. For professionals in the

pharmaceutical and materials science sectors, understanding the crystal structure is not merely

an academic exercise. The specific three-dimensional arrangement of molecules in the solid

state—the crystal lattice—directly dictates critical macroscopic properties, including:

Solubility and Dissolution Rate: Affects bioavailability in pharmaceutical formulations.

Stability: Determines shelf-life and degradation pathways.

Melting Point: A key indicator of lattice energy and purity.

Mechanical Properties: Influences tabletability and manufacturing processes.

This guide will therefore synthesize established chemical knowledge to predict and describe

the structural characteristics of this molecule, providing a robust framework for its practical

application.
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The synthesis of 2-[(4-Methylphenyl)sulfanyl]acetic acid is reliably achieved via a

nucleophilic substitution reaction, a cornerstone of organic synthesis. The process involves the

reaction of 4-methylthiophenol with an α-halo acid, typically chloroacetic acid, under basic

conditions.

Experimental Protocol: Synthesis
Deprotonation: A solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol

or acetone is treated with a strong base like sodium hydroxide (1.1 eq) at 0-5°C to generate

the more nucleophilic thiophenoxide anion.

Nucleophilic Attack: A solution of chloroacetic acid (1.05 eq), neutralized with a base, is

added dropwise to the reaction mixture. The thiophenoxide attacks the α-carbon of the

chloroacetate, displacing the chloride ion.

Reaction Progression: The mixture is allowed to warm to room temperature and then gently

refluxed for 2-4 hours to ensure the reaction goes to completion.

Workup and Acidification: After cooling, the solvent is removed under reduced pressure. The

residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to

remove any unreacted thiophenol. The aqueous layer is then acidified with a strong acid

(e.g., 2M HCl), causing the desired carboxylic acid product to precipitate.

Purification: The crude solid is collected by filtration, washed with cold water, and dried.

Protocol: Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for structural

elucidation. Slow evaporation is a reliable method for this class of compounds.

Solvent Selection: The purified product is dissolved in a minimal amount of a hot solvent in

which it is moderately soluble (e.g., ethanol, isopropanol, or an acetone/water mixture).

Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and

then left in a loosely covered vial in a vibration-free environment.

Crystal Harvest: Over several days, as the solvent slowly evaporates, crystals will form. Well-

formed, transparent crystals are selected for analysis.
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Synthesis and Crystallization Workflow
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Caption: A generalized workflow for the synthesis and single-crystal growth of the title

compound.

Analysis of the Crystal Structure
While a specific public database entry for the crystal structure of 2-[(4-
Methylphenyl)sulfanyl]acetic acid is not available from the initial search, its molecular

structure allows for a highly confident prediction of its primary packing motifs based on well-

understood intermolecular interactions common to carboxylic acids and aromatic systems.

The Dominant Supramolecular Synthon: The Carboxylic
Acid Dimer
The most powerful and predictable interaction governing the crystal structure of nearly all

simple carboxylic acids is the formation of a centrosymmetric hydrogen-bonded dimer. This is

an exceptionally stable motif where the hydroxyl proton of one molecule forms a strong O-H···O

hydrogen bond with the carbonyl oxygen of a second molecule, and vice-versa.

Table 1: Predicted Crystallographic and Hydrogen-Bonding Parameters

Parameter Description Typical Value Range Significance

Crystal System
Monoclinic or
Orthorhombic

Common for small organic
molecules

Space Group P2₁/c or P-1

High-symmetry groups that

accommodate

centrosymmetric dimers

O-H···O Distance (Å) 2.6 - 2.8 Å
Indicates a strong hydrogen

bond

O···H-O Angle (°) 165 - 180°
High linearity is characteristic

of strong H-bonds

| Molecules per Asymmetric Unit (Z') | 1 | The dimer is formed across a crystallographic

inversion center |
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Secondary Intermolecular Interactions & Crystal
Packing
Once the primary dimer is formed, these robust synthons pack into a 3D lattice stabilized by

weaker, yet significant, secondary interactions.

π-π Stacking: The electron-rich p-tolyl rings are expected to stack with adjacent rings from

neighboring dimers. This interaction, typically with an inter-planar distance of 3.4-3.8 Å, helps

to organize the molecules into columns or sheets.

C-H···O Interactions: Aromatic (C-H) and aliphatic (CH₃, CH₂) protons can act as weak

hydrogen bond donors to the oxygen atoms of the carboxylic acid groups, further knitting the

dimers together.

C-H···π Interactions: The acidic protons of the aromatic ring or methyl group can interact with

the electron cloud of an adjacent phenyl ring, providing additional stability to the lattice.

Diagram of Predicted Intermolecular Interactions
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Caption: Hierarchical interactions governing the crystal packing, from strong H-bonds to weaker

forces.

Connecting Structure to Physicochemical
Properties and Applications
The predicted structural features provide a clear rationale for the compound's expected

properties.

Melting Point & Solubility: The strong, directional hydrogen bonds of the carboxylic acid

dimer create a highly stable lattice, requiring significant thermal energy to break. This results

in a relatively high melting point and low solubility in non-polar solvents. Solubility is

enhanced in polar, protic solvents that can disrupt the hydrogen-bonding network.

Potential Applications:

Pharmaceutical Intermediate: Acetic acid derivatives are fundamental building blocks in

the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The presence

of the sulfur atom offers a site for further functionalization or potential coordination to

metallic centers in metallodrugs.

Anti-inflammatory/Antimicrobial Research: Compounds containing sulfanyl and acetyl

groups have been investigated for antimicrobial and anti-inflammatory properties, making

this molecule a candidate for screening and lead optimization.[2]

Crystal Engineering: The predictable formation of the dimer synthon makes it a model

compound for studying how modifications to the aromatic ring (e.g., adding different

substituents) can systematically alter the secondary interactions and thus tune the bulk

properties of the material.

Conclusion
While a definitive crystal structure from a public database is pending, a robust and scientifically

rigorous model can be constructed for 2-[(4-Methylphenyl)sulfanyl]acetic acid. Its solid-state

architecture is confidently predicted to be dominated by the formation of strong,

centrosymmetric hydrogen-bonded dimers. The packing of these dimers is further directed by a
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combination of π-π stacking and weaker C-H···O/π interactions. This detailed structural

understanding is not only crucial for explaining its observed physicochemical properties but

also serves as an invaluable tool for scientists and researchers aiming to utilize this compound

in drug discovery, materials science, and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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